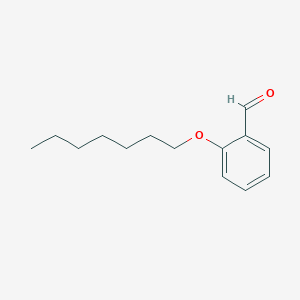

2-(Heptyloxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

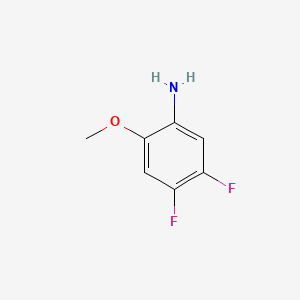

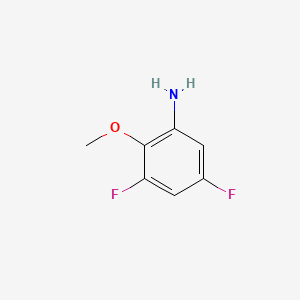

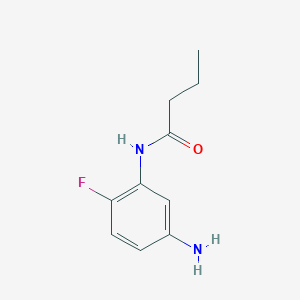

2-(Heptyloxy)benzaldehyde is a chemical compound with the molecular formula C14H20O2 . It is used in various research and development applications .

Synthesis Analysis

The synthesis of benzaldehydes, including 2-(Heptyloxy)benzaldehyde, can be achieved through various methods. One approach involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts . Another method involves a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate .Molecular Structure Analysis

The molecular structure of 2-(Heptyloxy)benzaldehyde can be analyzed using various techniques such as single-crystal X-ray analysis . The molecular formula is C14H20O2, and the average molecular weight is 220.307 Da .Chemical Reactions Analysis

Benzaldehydes, including 2-(Heptyloxy)benzaldehyde, can undergo various chemical reactions. For instance, benzaldehyde can be selectively oxidized to benzoic acid . Additionally, benzaldehydes can be involved in the benzoin condensation, a classic reaction that converts two molecules of an aldehyde to an alpha-hydroxy ketone .Applications De Recherche Scientifique

Catalytic Reactions and Reduction Processes

- Benzaldehyde is significantly involved in catalytic reactions over metal oxides, with transformations like the Cannizzaro reaction and direct hydrogenation being key processes (Haffad et al., 1997).

- Studies show that benzaldehyde can be efficiently synthesized from the oxidation of benzyl alcohol, which has applications in various industries including cosmetics and food. This process is enhanced using catalysts such as mesoporous Ti-SBA-15 and NiFe2O4 nanoparticles (Sharma et al., 2012); (Iraqui et al., 2020).

Synthesis and Bioproduction

- Benzaldehyde's bioproduction, especially in the flavor industry, is gaining attention. Microbial biotransformation methods, like using Pichia pastoris, are explored for this purpose, often resulting in higher consumer acceptance and economic advantages (Craig & Daugulis, 2013).

- Innovative synthetic methodologies for functionalized benzaldehydes are also being developed. These methodologies have wide applications in the synthesis of pharmaceutical drugs and natural products (Boga et al., 2014).

Photocatalytic and Electrochemical Processes

- Photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions and metal-free catalysts like graphitic carbon nitride is being researched. This method offers a greener alternative for benzaldehyde synthesis (Lima et al., 2017).

- The electrooxidation of benzyl alcohol to benzaldehyde is another area of study, focusing on the use of specific electrodes and solvents to increase efficiency and product stability (Yasuzawa et al., 1995).

Propriétés

IUPAC Name |

2-heptoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-8-11-16-14-10-7-6-9-13(14)12-15/h6-7,9-10,12H,2-5,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPPLOSMFKYAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597188 |

Source

|

| Record name | 2-(Heptyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66049-86-3 |

Source

|

| Record name | 2-(Heptyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid](/img/structure/B1319583.png)

![2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319587.png)